Cas no 2260930-68-3 (Spiro[4.4]nonane-3-sulfonyl chloride)

Spiro[4.4]nonane-3-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a rigid spirocyclic structure, which enhances its stability and reactivity in synthetic applications. The compound's unique spiro framework imparts steric constraints, making it a valuable intermediate for constructing complex molecular architectures, particularly in pharmaceuticals and agrochemicals. Its sulfonyl chloride group enables efficient derivatization, facilitating the introduction of sulfonamide or sulfonate functionalities. The product is particularly useful in cross-coupling reactions and as a precursor for sulfonylation agents. High purity and consistent performance ensure reliable results in demanding synthetic workflows. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
Spiro[4.4]nonane-3-sulfonyl chloride structure
2260930-68-3 structure
Product Name:Spiro[4.4]nonane-3-sulfonyl chloride
CAS No:2260930-68-3
MF:C9H15ClO2S
MW:222.732200860977
CID:5927653
PubChem ID:137942454
Update Time:2025-06-14

Spiro[4.4]nonane-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • spiro[4.4]nonane-2-sulfonyl chloride
    • Spiro[4.4]nonane-3-sulfonyl chloride
    • 2260930-68-3
    • EN300-6733198
    • Inchi: 1S/C9H15ClO2S/c10-13(11,12)8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2
    • InChI Key: AYQVJKRRRNYZPV-UHFFFAOYSA-N
    • SMILES: ClS(C1CCC2(CCCC2)C1)(=O)=O

Computed Properties

  • Exact Mass: 222.0481286g/mol
  • Monoisotopic Mass: 222.0481286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.5Ų

Spiro[4.4]nonane-3-sulfonyl chloride Pricemore >>

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Additional information on Spiro[4.4]nonane-3-sulfonyl chloride

Exploring the Unique Properties and Applications of Spiro[4.4]nonane-3-sulfonyl chloride (CAS No. 2260930-68-3)

The chemical compound Spiro[4.4]nonane-3-sulfonyl chloride (CAS No. 2260930-68-3) has garnered significant attention in recent years due to its unique structural features and versatile applications in organic synthesis and pharmaceutical research. As a spirocyclic sulfonyl chloride, it offers a distinct combination of reactivity and stability, making it a valuable building block for chemists. The spiro[4.4]nonane core provides a rigid framework, which is particularly useful in designing molecules with specific stereochemical properties.

One of the most frequently searched questions about Spiro[4.4]nonane-3-sulfonyl chloride revolves around its synthesis and purification methods. Researchers often inquire about optimal reaction conditions, yield optimization, and handling precautions. The compound's sulfonyl chloride group is highly reactive, enabling it to participate in nucleophilic substitution reactions, which are pivotal in creating sulfonamides and other derivatives. This reactivity aligns with the growing demand for highly functionalized intermediates in drug discovery and material science.

In the context of current trends, Spiro[4.4]nonane-3-sulfonyl chloride is increasingly being explored for its potential in green chemistry applications. With sustainability becoming a top priority, chemists are investigating how this compound can be used in catalytic processes or as a precursor for eco-friendly materials. Searches for "spirocyclic compounds in sustainable chemistry" have surged, reflecting the industry's shift toward environmentally benign solutions. The rigid spiro[4.4]nonane scaffold also makes it a candidate for designing bioactive molecules with improved metabolic stability.

Another hot topic is the role of Spiro[4.4]nonane-3-sulfonyl chloride in medicinal chemistry. Its derivatives are being studied for their potential in targeting various diseases, including infectious and metabolic disorders. Online queries such as "spirocyclic sulfonamides in drug development" highlight the compound's relevance in modern pharmacology. The sulfonyl chloride moiety's ability to form stable covalent bonds with biomolecules further enhances its utility in proteomics and chemical biology research.

From a technical standpoint, the characterization of Spiro[4.4]nonane-3-sulfonyl chloride involves advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming its purity and structural integrity, which are critical for reproducible results in research. The compound's CAS No. 2260930-68-3 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.

In summary, Spiro[4.4]nonane-3-sulfonyl chloride (CAS No. 2260930-68-3) stands out as a multifaceted compound with broad applications in synthetic and pharmaceutical chemistry. Its spirocyclic architecture and reactive sulfonyl chloride group make it a sought-after reagent for researchers aiming to innovate in drug design, material science, and sustainable chemistry. As interest in spirocyclic compounds continues to grow, this compound is poised to play an even more prominent role in scientific advancements.

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